2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14530983
InChI: InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2
SMILES:
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.4 g/mol

2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC14530983

Molecular Formula: C12H12N2O2S2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one -

Specification

Molecular Formula C12H12N2O2S2
Molecular Weight 280.4 g/mol
IUPAC Name 2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Standard InChI InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2
Standard InChI Key KIXBNLUJUHXGFK-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2

Introduction

Molecular Characteristics

Structural Features

The compound’s structure comprises:

  • 1,3-Thiazol-4-one ring: A five-membered sulfur-nitrogen heterocycle with a ketone group at position 4.

  • Morpholine substituent: A six-membered oxygen-containing amine ring attached at position 2 of the thiazole ring.

  • Thiophen-2-ylmethylidene group: A thiophene ring linked via a methylene bridge to position 5 of the thiazole.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S₂
Molecular Weight280.4 g/mol
SMILESC1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2
PubChem CID2844984
IUPAC Name2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

The thiophene moiety introduces aromaticity and potential π-π interactions, while the morpholine group contributes to solubility and hydrogen-bonding capacity.

Synthesis and Reactivity

Proposed Synthesis Pathways

While direct synthesis protocols for this compound are unavailable, analogous methods for related thiazole derivatives provide a framework:

  • Condensation Reaction:

    • Step 1: React morpholine with a thiourea derivative to form a thiazolidinone intermediate.

    • Step 2: Condense with thiophene-2-carbaldehyde under acidic or basic conditions to introduce the thiophen-2-ylmethylidene group.

  • Cyclocondensation:

    • Combine ethyl bromoacetate, morpholine, and thiophene-2-carbaldehyde derivatives in ethanol under reflux, followed by cyclization .

Key Reactivity Insights

  • Electrophilic Substitution: The thiophene ring may undergo electrophilic substitution at the α-position (C3/C4).

  • Hydrogen Bonding: The morpholine oxygen and thiazole carbonyl group are potential sites for intermolecular interactions.

CompoundTargetActivityReference
5-(4-Substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-onesBacterial strainsMIC: 0.5–4 µg/mL
Morpholine-thiazolidinone hybridsFungal strainsIC₅₀: 2–10 µg/mL

While direct data for the target compound is absent, its structural analogs suggest potential antibacterial and antifungal efficacy.

Enzyme Inhibition

Morpholine derivatives often inhibit cholinesterases and urease. For instance:

  • Morpholine-thiazolidinones: Showed IC₅₀ values of 17.41 µM against acetylcholinesterase (AChE) .

  • Thiophene-based inhibitors: Targeted tyrosinase and urease with IC₅₀ values in the mM range .

Applications in Medicinal Chemistry

Drug Design Strategies

The compound’s hybrid structure enables:

  • Dual-Targeting: Potential to interact with multiple biological targets (e.g., enzymes and microbial membranes).

  • Prodrug Development: The ketone group could be modified for controlled drug release.

Challenges and Opportunities

  • Selectivity: Limited data on off-target effects necessitate further toxicity studies.

  • SAR Optimization: Substituting the thiophene ring with electron-withdrawing groups may enhance bioactivity.

Research Gaps and Future Directions

Unexplored Areas

  • In Vivo Studies: Absence of pharmacokinetic and pharmacodynamic data.

  • Mechanistic Insights: Unclear whether the compound inhibits specific enzymes or disrupts microbial membranes.

Recommended Research Priorities

  • High-Throughput Screening: Test against drug-resistant pathogens and key enzymes.

  • Computational Modeling: Predict binding affinities to targets like β-lactamases or P-glycoprotein.

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